1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane
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Overview
Description
1-(Propan-2-yl)-1,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structure where a diazaspiro ring is fused with a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the use of a cyclization reaction where the amine group reacts with a ketone to form the spirocyclic structure. The reaction conditions often require the presence of a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane can be compared with other spirocyclic compounds such as:
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Similar in structure but contains an additional nitrogen atom and different functional groups.
1,6-Dioxaspiro[4.4]nonane: Contains oxygen atoms in the spirocyclic ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific diazaspiro structure, which imparts distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
Molecular Formula |
C10H20N2 |
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Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-propan-2-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C10H20N2/c1-9(2)12-7-3-4-10(12)5-6-11-8-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
ATFHWYSSCCEFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC12CCNC2 |
Origin of Product |
United States |
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